molecular formula C17H14ClNO3S2 B6523791 ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylate CAS No. 477567-93-4

ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylate

Cat. No. B6523791
CAS RN: 477567-93-4
M. Wt: 379.9 g/mol
InChI Key: ODOQFAHNDULWDZ-UHFFFAOYSA-N
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Description

Ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylate, also known as 5-chloro-3-methylthiophene-2-carboxylic acid ethyl ester, is an organic compound consisting of a benzothiophene ring with a chlorine atom, a methyl group, and a carboxylic acid ethyl ester group. It is a colorless crystalline solid that is insoluble in water. This compound has a wide range of applications in various scientific fields.

Scientific Research Applications

5-Chloro-3-methylthiophene-2-carboxylic acid ethyl ester has a wide range of applications in various scientific fields. It is used as a starting material for the synthesis of various pharmaceuticals, such as anti-inflammatory agents and antifungal agents. It is also used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylateethylthiophene-2-carboxylic acid ethyl ester is not yet fully understood. However, it is believed to act as a ligand in coordination chemistry, binding to metal ions and forming complexes with them. It is also believed to act as a catalyst in the synthesis of polymers, allowing for the formation of new polymeric materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylateethylthiophene-2-carboxylic acid ethyl ester have not yet been studied in detail. However, it is believed to have a wide range of applications in various scientific fields, including pharmaceuticals and organic synthesis.

Advantages and Limitations for Lab Experiments

5-Chloro-3-methylthiophene-2-carboxylic acid ethyl ester has several advantages and limitations for laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it cost-effective for use in laboratory experiments. Additionally, it is a colorless crystalline solid that is insoluble in water, making it easy to handle and store. However, it is also a highly reactive compound, making it difficult to work with in some experiments.

Future Directions

There are several potential future directions for the use of ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylateethylthiophene-2-carboxylic acid ethyl ester. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, it could be used in the synthesis of new pharmaceuticals or polymeric materials. Finally, it could be used as a catalyst in organic synthesis, allowing for the production of new compounds.

Synthesis Methods

5-Chloro-3-methylthiophene-2-carboxylic acid ethyl ester can be synthesized through a two-step reaction. The first step involves the reaction of ethyl ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylateethylthiophene-2-carboxylate with sodium ethoxide in ethanol to form the sodium salt of ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylateethylthiophene-2-carboxylic acid ethyl ester. The second step involves the reaction of the sodium salt with ethyl chloroformate in acetonitrile to form the final product.

properties

IUPAC Name

ethyl 5-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S2/c1-3-22-17(21)14-9(2)8-12(24-14)19-16(20)15-13(18)10-6-4-5-7-11(10)23-15/h4-8H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOQFAHNDULWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(3-chlorobenzo[b]thiophene-2-carboxamido)-3-methylthiophene-2-carboxylate

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